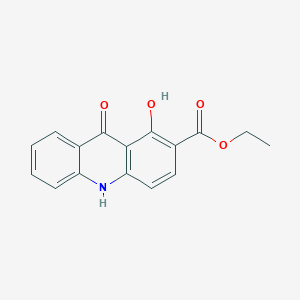
Ethyl 1,9-dihydroxyacridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate is a chemical compound with the molecular formula C16H13NO4. It is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-aminoacridine, which is then subjected to further reactions.
Carboxylation: The carboxylation at the 2-position is carried out using carboxylating agents.
Esterification: Finally, the esterification process involves the reaction of the carboxylic acid with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Acridines: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used as a fluorescent probe in biological studies to track cellular processes.
Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate involves:
Molecular Targets: The compound interacts with DNA and RNA, intercalating between base pairs and disrupting their function.
Pathways Involved: It affects cellular pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-aminoacridine: Lacks the hydroxyl and carboxylate groups.
1-hydroxyacridine: Lacks the amino and carboxylate groups.
2-carboxyacridine: Lacks the amino and hydroxyl groups.
Uniqueness
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate is unique due to the presence of all three functional groups (amino, hydroxyl, and carboxylate), which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 1-hydroxy-9-oxo-10H-acridine-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(18)9-5-3-4-6-11(9)17-12/h3-8,19H,2H2,1H3,(H,17,18) |
InChI Key |
MQGCAUSLXJAAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


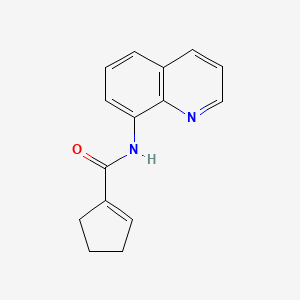
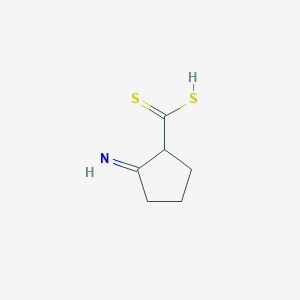
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)

![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)
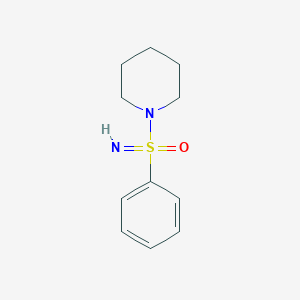
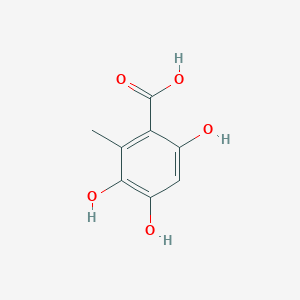

![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
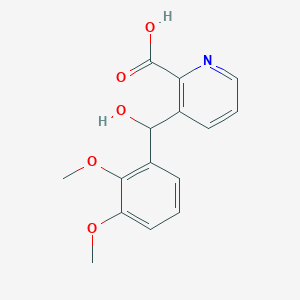

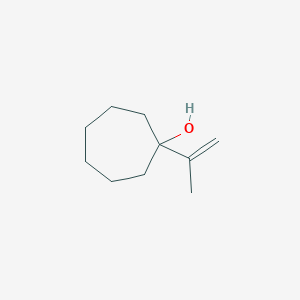

![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
